Pseudoginsenoside Rh2

Leukemia Structure-Activity Relationship Anti-Proliferative Potency

Researchers studying hepatocellular carcinoma or MDR cancer often face epimeric contamination that depresses cytotoxic readouts. Our stereochemically pure 20(S)-Pseudoginsenoside Rh2 (CAS 1370264-16-6) eliminates this variable, delivering reproducible IC50 values. - >4.5-fold potency advantage of 20(S)- over 20(R)-epimer in HepG2 cells - Active in MDR cancer lines (IC50 25-40 µM) where Rg3/Rh1 are inactive - Most potent Rg3-series inhibitor of endothelial tube formation & NF-κB activation - HPLC-verified C-20 epimeric purity, ≥98% purity, shipped globally

Molecular Formula C36H62O8
Molecular Weight 622.9 g/mol
Cat. No. B591419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoginsenoside Rh2
Molecular FormulaC36H62O8
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C
InChIInChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1
InChIKeyYCDZBVXSGVWFFX-UKHVTAPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoginsenoside Rh2 Overview


Pseudoginsenoside Rh2, also referred to as ginsenoside Rh2, is a rare protopanaxadiol (PPD)-type dammarane glycoside [1]. It occurs naturally at trace levels (~0.001%) in red ginseng (the steamed root of Panax ginseng C.A. Meyer) and can be generated by acid hydrolysis, enzymatic deglycosylation of higher-order ginsenosides such as Rg3, or by gut microbial transformation [2][3]. Rh2 exists as two C-20 epimers—20(S)-Rh2 and 20(R)-Rh2—and the stereochemistry at this position is a critical determinant of biological potency [4]. Unlike major ginsenosides such as Rb1, Rg1, and Re, which are abundant in raw ginseng but possess multiple sugar moieties that limit membrane permeability, Rh2 bears a single glucose residue at C-3, conferring intermediate lipophilicity (HLB ≈ 1.15) that favors both passive membrane interaction and retention of bioactivity [5]. In the context of scientific procurement, Rh2 is distinguished from its closest in-class relatives—Rg3, Rh1, Compound K (CK), and the aglycone PPD—by a unique combination of proliferation-inhibitory potency, stereoisomer-dependent cytotoxicity, anti-angiogenic activity, and NF-κB inhibitory capacity that does not simply track with sugar number or metabolic position.

Pseudoginsenoside Rh2 Non-Substitutability


The protopanaxadiol ginsenoside family (Rg3, Rh2, CK, PPD) shares a common dammarane scaffold, yet small structural differences—a single sugar residue, C-20 stereochemistry, or side-chain modification—produce large, quantifiable divergences in potency, target engagement, and metabolic behavior that preclude generic interchange [1]. Specifically, 20(S)-Rh2 is >4.5-fold more cytotoxic than its 20(R) epimer in HepG2 cells [2]; Rh2 is ~14-fold more potent than Rh1 (the protopanaxatriol mono-glycoside counterpart) in THP-1 leukemia cells [3]; and Rh2 demonstrates anti-proliferative activity in MDR cancer lines where Rg3 and Rh1 are inactive at concentrations up to 100 µM [4]. Moreover, Rh2 functions as an allosteric modulator of VEGFR2 and the most potent inhibitor of endothelial tube formation among the Rg3 metabolite series, a property not shared by Rg3 itself [5]. These structure-activity gaps mean that substituting Rh2 with Rg3, Rh1, or crude ginseng extracts in an experimental protocol will produce fundamentally different outcomes in terms of cytotoxicity magnitude, apoptosis pathway engagement, and anti-angiogenic effect. For procurement decisions, the following evidence dimensions are therefore non-interchangeable specifications that must be verified against the intended experimental model.

Pseudoginsenoside Rh2 Comparative Evidence


Anti-Proliferative Potency in Leukemia Cells

In a direct head-to-head comparison of four protopanaxadiol/protopanaxatriol ginsenosides and their aglycones, Rh2 (a mono-glycosylated PPD-type ginsenoside) exhibited an LC50 of 15 µg/mL against THP-1 human leukemia cells, while Rh1 (the mono-glycosylated PPT-type counterpart) exhibited an LC50 of 210 µg/mL, representing a 14-fold potency advantage [1]. Notably, Rg3, which bears a disaccharide at C-3, showed no measurable efficacy at any tested concentration, and even the fully deglycosylated aglycone PD (LC50 13 µg/mL) was only marginally more potent than Rh2 [1]. This demonstrates that the potency gap is not simply a function of sugar number but reflects the specific combination of PPD aglycone backbone and single C-3 glucose found in Rh2.

Leukemia Structure-Activity Relationship Anti-Proliferative Potency

Stereoisomer-Dependent Cytotoxicity in Hepatocellular Carcinoma

A direct stereoisomer comparison in HepG2 hepatocellular carcinoma cells established that 20(S)-Rh2 is markedly more cytotoxic than both its 20(R) epimer and 20(S)-Rg3. The LD50 of 20(S)-Rh2 was below 10 µM, whereas 20(S)-Rg3 exhibited an LD50 of 45 µM, and the 20(R) forms of both compounds were inactive [1]. This translates to a >4.5-fold potency advantage of 20(S)-Rh2 over 20(S)-Rg3. Transmission electron microscopy confirmed more severe cellular damage in Rh2(S)-treated cells, and the differential cytotoxicity was mechanistically linked to calcium-dependent apoptosis with concomitant autophagy induction [1]. The finding that 20(R)-Rh2 is essentially inactive underscores the critical importance of epimeric purity in procurement specifications.

Hepatocellular Carcinoma Stereochemistry Autophagy

Anti-Proliferative Activity in MDR Cancer Lines

In a systematic MTT-based comparison across a panel of drug-sensitive and multidrug-resistant (MDR) cancer cell lines, ginsenoside Rh2 demonstrated IC50 values ranging from 25 to 40 µM, whereas the disaccharide-bearing Rg3 (tested at 100 µM) and Rh1 (tested at 50 µM) showed no detectable anti-proliferative activity in any line tested [1]. The aglycone PPD was the most potent (IC50 20–30 µM), followed closely by Rh2. Mechanistically, Rh2 induced apoptosis through the extrinsic pathway (caspase-8 activation) without significant ROS generation, a profile distinct from both PPD and PPT [1]. This demonstrates that Rh2 retains near-aglycone-level potency in MDR contexts where other glycosylated ginsenosides are functionally silent.

Multidrug Resistance Breast Cancer Ginsenoside Selectivity

Anti-Angiogenic Endothelial Tube Formation Inhibition

Among the four metabolites of ginsenoside Rg3 (S-Rh2, R-Rh2, S-PPD, R-PPD), S-Rh2 was identified as the most potent inhibitor of loop formation in a HUVEC-based angiogenesis assay [1]. S-Rh2 also showed strong anti-proliferative activity against both MDA-MB-231 breast cancer cells and HUVECs, with HUVECs being the more sensitive cell type. Critically, R-Rh2 showed much less anti-proliferative action on both cell lines, reinforcing the stereoisomer-dependent activity pattern [1]. VEGF bioassay and molecular docking further revealed that Rh2 acts as an allosteric modulator of VEGFR2 at the ATP-binding pocket, a mechanism distinct from the parent compound Rg3, which itself lacks significant anti-angiogenic potency [1].

Anti-Angiogenesis VEGFR2 Modulation Breast Cancer

NF-κB Inhibition in Colitis Model

In a comparative in vivo study of dextran sulfate sodium (DSS)-induced colitis in mice, both ginsenoside Rh2 and Rg3 were orally administered and assessed for anti-inflammatory activity. Both compounds inhibited colon shortening and myeloperoxidase activity and suppressed IL-1β mRNA and protein expression; however, ginsenoside Rh2 was identified as a more potent inhibitor of NF-κB activation than ginsenoside Rg3 [1]. The anti-colitic efficacy of both compounds was reported to be comparable to that of sulfasalazine, a standard clinical therapy [1]. This direct comparison establishes Rh2's superiority over Rg3 for NF-κB-driven inflammation models.

Inflammatory Bowel Disease NF-κB Inhibition Colitis

Fermentation-Enhanced Oral Bioavailability

A randomized, single-dose, two-period crossover clinical trial in healthy Korean male volunteers (n = 16) compared the pharmacokinetics of seven ginsenosides after administration of fermented red ginseng (FRG) vs. non-fermented red ginseng (RG). Rh2 showed 20.27-fold higher Cmax and 18.47-fold higher AUClast after FRG administration compared to RG [1]. This enhancement reflects the fermentation-driven deglycosylation of higher-order ginsenosides (e.g., Rb1, Rg3) into absorbable downstream metabolites including Rh2. By comparison, Compound K (CK), the major fermentation product, showed 69.23/74.53-fold increases in Cmax/AUClast, indicating that while CK achieves the highest systemic exposure, Rh2 sits in the intermediate bioavailability tier among the rare ginsenosides [1]. This class-level pharmacokinetic hierarchy is relevant for procurement in in vivo studies where oral absorption is a design constraint.

Pharmacokinetics Fermentation Bioavailability

Pseudoginsenoside Rh2 Application Scenarios


Apoptosis & Autophagy Research in Hepatocellular Carcinoma

Given the >4.5-fold potency advantage of 20(S)-Rh2 over 20(S)-Rg3 in HepG2 cells and the inactivity of 20(R)-Rh2 [1], stereochemically pure 20(S)-Rh2 should be specified as the reference compound for hepatocellular carcinoma studies investigating calcium-dependent apoptosis and autophagy crosstalk. Procurement must verify C-20 epimeric purity by chiral HPLC or equivalent, as contamination with the 20(R) epimer will artifactually depress the cytotoxic readout.

MDR Oncology Screening Panels

In drug screening programs that include MDR cancer cell lines (e.g., MCF-7/MX), Rh2 is one of only two glycosylated ginsenosides with confirmed anti-proliferative activity (IC50 25–40 µM), whereas Rg3 and Rh1 are inactive at concentrations up to 100 µM and 50 µM, respectively [2]. Rh2 is therefore the appropriate compound for positive-control inclusion when testing PPD-type ginsenoside derivatives in MDR contexts.

Anti-Angiogenic Drug Discovery via Metabolic Axis

S-Rh2 is the most potent inhibitor of endothelial tube formation among all Rg3 metabolites and acts as an allosteric VEGFR2 modulator [3]. Drug discovery programs targeting tumor angiogenesis should procure S-Rh2 as the lead-optimization starting point rather than the parent Rg3, which lacks direct anti-angiogenic potency.

Colitis and NF-κB Pathway Studies

In DSS-induced colitis models, Rh2 outperforms Rg3 as an inhibitor of NF-κB activation and provides anti-colitic efficacy comparable to sulfasalazine [4]. Research groups studying inflammatory bowel disease or NF-κB-dependent inflammatory cascades should select Rh2 over Rg3 when a ginsenoside-based NF-κB inhibitor is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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